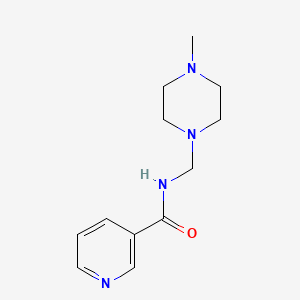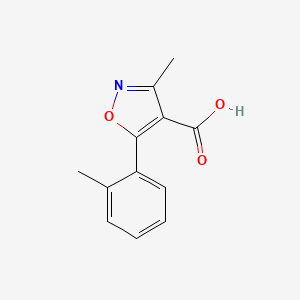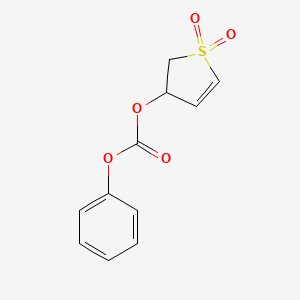
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate is an organic compound that features a thiophene ring with a dioxido substitution and a phenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate typically involves the reaction of 2,3-dihydrothiophene with a suitable oxidizing agent to introduce the dioxido group. This is followed by the reaction with phenyl chloroformate to form the phenyl carbonate group. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the dioxido group, converting it back to a simpler thiophene derivative.
Substitution: The phenyl carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds .
Scientific Research Applications
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate exerts its effects involves interactions with specific molecular targets. The dioxido group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl carbonate group can undergo hydrolysis to release phenol and carbon dioxide. These interactions and reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound features a similar thiophene ring with a dioxido substitution but has a chloroacetamide group instead of a phenyl carbonate group.
N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide: Another related compound with a thiophene ring and dioxido substitution, but with a different functional group attached.
Uniqueness
1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate is unique due to the presence of both the dioxido group and the phenyl carbonate group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10O5S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) phenyl carbonate |
InChI |
InChI=1S/C11H10O5S/c12-11(15-9-4-2-1-3-5-9)16-10-6-7-17(13,14)8-10/h1-7,10H,8H2 |
InChI Key |
SVLQZVWHTOPKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



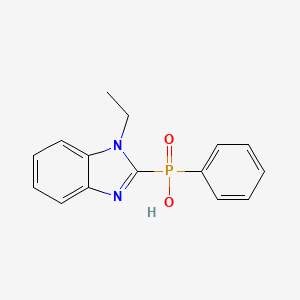
![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)
![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)

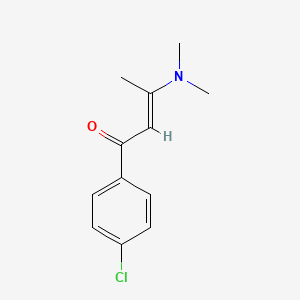
![1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B15096877.png)
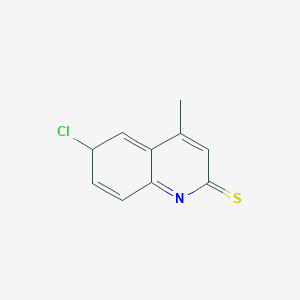
![3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide](/img/structure/B15096894.png)
![dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096895.png)

